4-Bromo-2-nitropyridine

Vue d'ensemble

Description

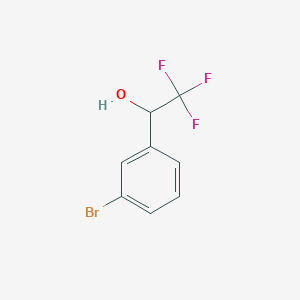

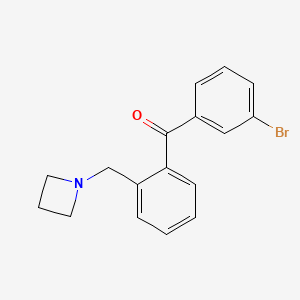

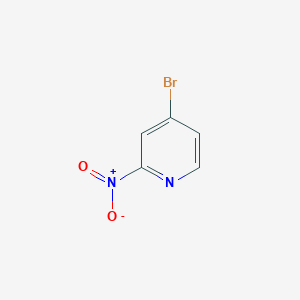

4-Bromo-2-nitropyridine is a chemical compound with the CAS Number: 909712-10-3 . It has a molecular weight of 203 and its molecular formula is C5H3BrN2O2 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . Another method involves a one-step reaction process where 2-bromopyridine reacts with Glacial acetic acid, acetic anhydride, hydrogen peroxide, vitriol oil, MALEIC ANHYDRIDE, and sodium pyrosulfate .Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitropyridine is 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H . The exact mass of the compound is 201.937775 .Chemical Reactions Analysis

4-Bromo-2-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis

4-Bromo-2-nitropyridine is a solid with a density of 1.8±0.1 g/cm3 . The boiling point is 305.1±22.0 °C at 760 mmHg .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : The nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .

- Results : The outcomes of these reactions are substituted pyridines .

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

Nucleophilic Aromatic Substitution of Pyridines

Synthesis of 2-Substituted-5-Nitro-Pyridines

- Field : Agricultural Chemistry

- Application : Nitropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

- Results : The outcomes of these syntheses are various herbicides and insecticides .

- Field : Organic Chemistry

- Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

- Results : The outcomes of these reactions are boc-protected (piperazin-1-ylmethyl)biaryls .

Synthesis of Herbicides and Insecticides

Preparation of Biaryls

Synthesis of 2-Pyridyl Analogs

- Field : Organic Chemistry

- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

- Results : The outcomes of these reactions are imidazo[4,5-c]pyridines .

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

- Field : Organic Chemistry

- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Results : The outcomes of these reactions are a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Imidazo[4,5-c]pyridines

Synthesis of 2-Substituted-5-Nitro-Pyridines

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

Safety And Hazards

Orientations Futures

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

Propriétés

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.